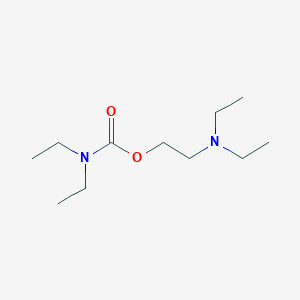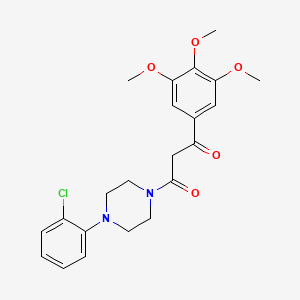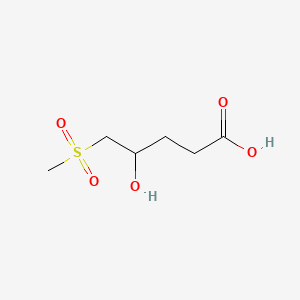![molecular formula C26H41N3O6 B14708029 L-Leucine, N-[(phenylmethoxy)carbonyl]-L-leucyl-L-leucyl- CAS No. 18867-96-4](/img/structure/B14708029.png)
L-Leucine, N-[(phenylmethoxy)carbonyl]-L-leucyl-L-leucyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Leucine, N-[(phenylmethoxy)carbonyl]-L-leucyl-L-leucyl- is a derivative of the amino acid leucine. This compound is often used in biochemical research and peptide synthesis due to its unique properties. It is recognized for its role in influencing anabolic hormone secretion, providing fuel during exercise, and preventing muscle damage .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucine, N-[(phenylmethoxy)carbonyl]-L-leucyl-L-leucyl- typically involves the protection of the amino group of leucine using a phenylmethoxycarbonyl (Cbz) group. This is followed by coupling reactions with other leucine molecules. The reaction conditions often include the use of solvents like chloroform, DMSO, and methanol .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The compound is then purified using techniques like HPLC and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
L-Leucine, N-[(phenylmethoxy)carbonyl]-L-leucyl-L-leucyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, especially at the carbonyl carbon
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or alcohols in the presence of a base
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
L-Leucine, N-[(phenylmethoxy)carbonyl]-L-leucyl-L-leucyl- has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of peptides and biochemical reagents.
Biology: Studied for its role in protein synthesis and muscle metabolism.
Medicine: Investigated for its potential in treating muscle-wasting diseases.
Industry: Utilized in the production of dietary supplements and ergogenic aids
Wirkmechanismus
The compound exerts its effects primarily through its role in protein synthesis. It activates the mTOR pathway, which is crucial for muscle protein synthesis. The phenylmethoxycarbonyl group helps in protecting the amino group during peptide synthesis, ensuring the correct sequence and structure of the peptide .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Carbobenzyloxy-L-leucine
- N-Carbobenzyloxy-L-alanine
- N-Carbobenzyloxy-L-valine
Uniqueness
L-Leucine, N-[(phenylmethoxy)carbonyl]-L-leucyl-L-leucyl- is unique due to its specific structure, which allows it to be used effectively in peptide synthesis. Its ability to influence anabolic hormone secretion and muscle metabolism also sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
18867-96-4 |
|---|---|
Molekularformel |
C26H41N3O6 |
Molekulargewicht |
491.6 g/mol |
IUPAC-Name |
(2S)-4-methyl-2-[[(2S)-4-methyl-2-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]pentanoyl]amino]pentanoic acid |
InChI |
InChI=1S/C26H41N3O6/c1-16(2)12-20(23(30)28-22(25(32)33)14-18(5)6)27-24(31)21(13-17(3)4)29-26(34)35-15-19-10-8-7-9-11-19/h7-11,16-18,20-22H,12-15H2,1-6H3,(H,27,31)(H,28,30)(H,29,34)(H,32,33)/t20-,21-,22-/m0/s1 |
InChI-Schlüssel |
XDSRQWCUDCNUER-FKBYEOEOSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)OCC1=CC=CC=C1 |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


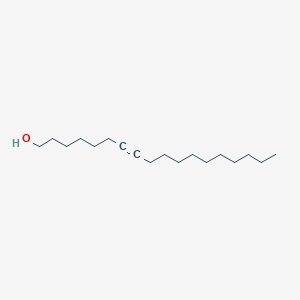
![ethyl 1-[3-(dimethylamino)propyl]-3,3-dimethyl-2-benzofuran-1-carboxylate;hydrochloride](/img/structure/B14707954.png)
![2,2'-Sulfanediylbis[1-(4-hydroxyphenyl)ethan-1-one]](/img/structure/B14707958.png)
![Diethyl acetamido[(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl]propanedioate](/img/structure/B14707966.png)
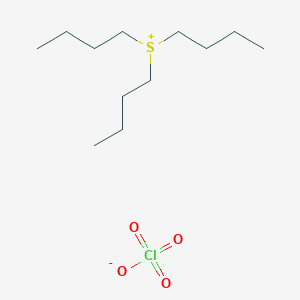
![Ethyl 2-[methyl(phenyldiazenyl)amino]acetate](/img/structure/B14707977.png)
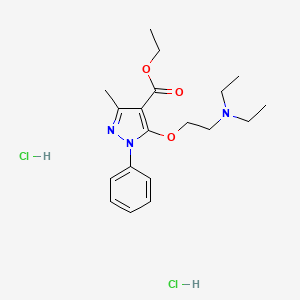
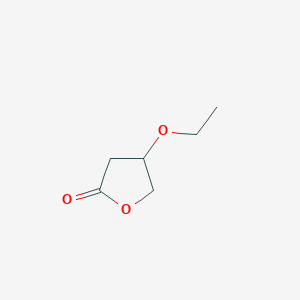
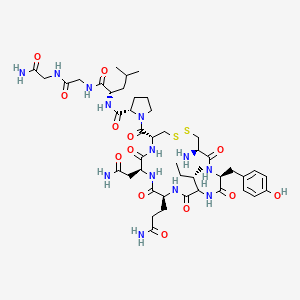
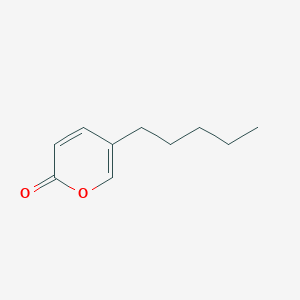
![2-[(1-hydroxycyclohexyl)-phenylmethyl]-N-methylbenzamide](/img/structure/B14708008.png)
